molecular formula C22H17N3O6S B14478589 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- CAS No. 66736-54-7

2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-

Cat. No.: B14478589
CAS No.: 66736-54-7
M. Wt: 451.5 g/mol
InChI Key: TXLJHCHWQDGXMM-UHFFFAOYSA-N
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Description

2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- is a complex organic compound with a molecular formula of C22H17N3O6S This compound is known for its unique structure, which includes an anthracene core substituted with sulfonic acid and various amino groups

Preparation Methods

The synthesis of 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of sulfonic acid and amino groups through various chemical reactions. Common reagents used in these reactions include sulfonating agents, amines, and acetylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial production methods for this compound may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the amino groups, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- include other anthracene derivatives with sulfonic acid and amino groups These compounds share similar chemical properties but differ in their specific substituents and overall structure

Some similar compounds include:

  • Anthraquinone-2-sulfonic acid
  • 1-Amino-4-bromoanthraquinone
  • 2-Aminoanthraquinone

These compounds can be compared based on their chemical reactivity, stability, and applications in various fields.

Properties

CAS No.

66736-54-7

Molecular Formula

C22H17N3O6S

Molecular Weight

451.5 g/mol

IUPAC Name

4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C22H17N3O6S/c1-11(26)24-12-5-4-6-13(9-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-7-2-3-8-15(14)22(19)28/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31)

InChI Key

TXLJHCHWQDGXMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

physical_description

Liquid

Origin of Product

United States

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